

2-Aminopropanenitrile in Astrochemistry and Meteorite Analysis: A Technical Guide

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Compound of Interest

Compound Name: 2-Aminopropanenitrile

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Abstract

2-Aminopropanenitrile (2-APN), a chiral molecule, is a key precursor to the proteinogenic amino acid alanine. Its potential formation in interstellar environments and its plausible role in the prebiotic chemical inventory delivered to the early Earth via meteorites make it a molecule of significant interest in astrochemistry and meteorite analysis. This technical guide provides a comprehensive overview of the current understanding of 2-APN, focusing on its formation pathways in astrophysical environments, its detection and abundance in meteorites, and the analytical methodologies employed for its study. This document is intended for researchers, scientists, and drug development professionals with an interest in prebiotic chemistry, the origins of life, and the analysis of extraterrestrial materials.

Introduction

The search for the origins of life on Earth is intrinsically linked to the inventory of organic molecules present on the prebiotic Earth. Carbonaceous chondrites, a class of meteorites, provide a unique window into the chemical composition of the early solar system, containing a diverse suite of organic compounds, including amino acids.^[1] The presence of amino acids in meteorites, some with a slight enantiomeric excess of the L-form, has fueled speculation about an extraterrestrial origin of the building blocks of life.^[2]

2-Aminopropanenitrile ($\text{CH}_3\text{CH}(\text{NH}_2)\text{CN}$), the nitrile precursor of alanine, is a prime candidate for interstellar and meteoritic detection. Its formation is plausible under astrophysical conditions, and its subsequent hydrolysis to alanine provides a direct link to proteinogenic

amino acids.^[3] This guide will delve into the formation mechanisms of 2-APN, summarize the quantitative data regarding its presence (or the presence of its derivatives) in astrophysical environments and meteorites, and provide detailed experimental protocols for its study.

Formation of 2-Aminopropanenitrile in Astrophysical Environments

The leading hypothesis for the formation of α -amino acids and their nitrile precursors in astrophysical environments is the Strecker synthesis.^[4] This reaction pathway involves the reaction of an aldehyde or ketone with ammonia and hydrogen cyanide to form an α -aminonitrile, which can then be hydrolyzed to the corresponding amino acid.^[4]

The Strecker Synthesis in Interstellar Ice Analogs

Laboratory experiments simulating the conditions of interstellar ices have demonstrated the feasibility of the Strecker synthesis. These experiments typically involve the co-deposition of relevant molecules onto a cold substrate (simulating interstellar dust grains) and subsequent processing by ultraviolet (UV) radiation or thermal energy.

A plausible reaction sequence for the formation of **2-aminopropanenitrile** in interstellar ices begins with the formation of acetaldehyde (CH_3CHO) and its subsequent reaction with ammonia (NH_3) and hydrogen cyanide (HCN).

Quantitative Data

The direct detection of **2-aminopropanenitrile** in astrophysical environments and meteorites is challenging due to its expected low abundance and potential for hydrolysis. However, searches for 2-APN in interstellar space have provided upper limits on its abundance, and the analysis of its hydrolysis product, alanine, in meteorites offers indirect evidence of its presence in the early solar system.

Location/Object	Molecule	Abundance/Column Density	Reference
Sagittarius B2(N)	2-Aminopropanenitrile	$< 1.5 \times 10^{16} \text{ cm}^{-2}$	[3]
Sagittarius B2(N)	Aminoacetonitrile	$2.8 \times 10^{16} \text{ cm}^{-2}$	[5]
Murchison Meteorite	Alanine	~1.7 ppm (nmol/g)	[6][7]
Murchison Meteorite	Glycine	~3 ppm (nmol/g)	[6]
Aguas Zarcas Meteorite	Alanine	~0.1 to 158 nmol/g	[7]

Table 1: Abundance of **2-Aminopropanenitrile** and Related Molecules. This table summarizes the upper limit for the column density of **2-aminopropanenitrile** in the Sagittarius B2(N) hot molecular core and the measured abundances of its hydrolysis product, alanine, in the Murchison and Aguas Zarcas meteorites. For comparison, the abundance of the simpler aminonitrile, aminoacetonitrile, in Sgr B2(N) and glycine in the Murchison meteorite are also included.

Meteorite	Amino Acid	Enantiomeric Excess (%ee)	Isotopic Composition ($\delta^{13}\text{C}$, $\delta^{15}\text{N}$)	Reference
Murchison	Alanine	Racemic (D/L \approx 1)	Enriched in ^{13}C	[7]
Murchison	Isovaline	L-excess up to 20%	Enriched in ^{13}C and ^{15}N	[8][9]
Aguas Zarcas	Isovaline	L-excess of ~10-15%	Extraterrestrial	[7]

Table 2: Enantiomeric Excess and Isotopic Composition of Amino Acids in Meteorites. This table highlights the enantiomeric and isotopic signatures of amino acids found in the Murchison and Aguas Zarcas meteorites. The racemic nature of alanine in Murchison, coupled with its non-terrestrial isotopic signature, supports its extraterrestrial origin. The significant L-

enantiomeric excess of non-proteinogenic amino acids like isovaline is a key piece of evidence for a prebiotic mechanism of chiral symmetry breaking.

Experimental Protocols

Synthesis of 2-Aminopropanenitrile in Simulated Interstellar Ices

This protocol describes a general method for the synthesis of **2-aminopropanenitrile** via the Strecker synthesis in a laboratory setting that simulates interstellar ice conditions.

Objective: To form **2-aminopropanenitrile** from simple precursors under conditions analogous to interstellar ices.

Materials:

- Ultra-high vacuum (UHV) chamber
- Cryogenic sample holder (e.g., cooled by liquid helium or a closed-cycle cryostat to ~10-20 K)
- Gas deposition system with mass flow controllers
- Vacuum ultraviolet (VUV) lamp (e.g., hydrogen discharge lamp)
- Fourier-transform infrared (FTIR) spectrometer for in-situ monitoring
- Quadrupole mass spectrometer (QMS) for temperature-programmed desorption (TPD) analysis
- Gases: Water (H₂O), Methanol (CH₃OH), Ammonia (NH₃), Acetaldehyde (CH₃CHO), Hydrogen Cyanide (HCN) (or their precursors like methane and nitrogen)

Procedure:

- Preparation: The UHV chamber is baked and pumped down to a base pressure of < 10⁻⁹ mbar. The cryogenic sample holder is cooled to the desired temperature (e.g., 20 K).

- **Ice Deposition:** A gas mixture containing precursors is deposited onto the cold substrate. A typical ice analog mixture for Strecker synthesis might consist of H_2O , NH_3 , and CH_3CHO , and HCN . The relative ratios can be varied to simulate different interstellar environments. For example, $\text{H}_2\text{O}:\text{NH}_3:\text{CH}_3\text{CHO}:\text{HCN} = 100:10:1:1$.
- **VUV Irradiation:** The deposited ice is irradiated with a VUV lamp to simulate the effects of interstellar radiation. The irradiation time can range from minutes to several hours.
- **In-situ Analysis (FTIR):** The chemical evolution of the ice is monitored in-situ using FTIR spectroscopy. The appearance of new vibrational bands corresponding to the formation of imines and nitriles can be observed.
- **Thermal Processing (TPD):** After irradiation, the sample is slowly heated (e.g., at a rate of 1-5 K/min). The desorption of molecules from the ice is monitored with a QMS. This allows for the identification of the products based on their mass-to-charge ratio and desorption temperature. **2-Aminopropanenitrile** can be identified by its characteristic mass spectrum.

Extraction and Analysis of Amino Acids (and their Precursors) from Meteorites

This protocol outlines the general steps for the extraction and analysis of amino acids from carbonaceous chondrites. This method is designed to analyze both free amino acids and those present as precursors, such as aminonitriles, which are converted to amino acids through acid hydrolysis.

Objective: To extract, identify, and quantify amino acids from a meteorite sample.

Materials:

- Powdered meteorite sample
- Glass ampoules
- Ultrapure water (e.g., Milli-Q)
- Hydrochloric acid (HCl), 6 M

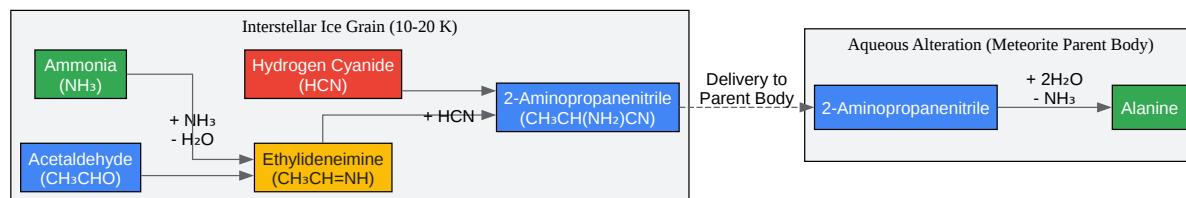
- Cation-exchange resin (e.g., AG50W-X8)
- Ammonium hydroxide (NH₄OH)
- Derivatization reagents (e.g., o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC) for LC-MS, or trifluoroacetic anhydride (TFAA) and isopropanol for GC-MS)
- High-Performance Liquid Chromatograph (HPLC) or Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

Procedure:

- Sample Preparation: A powdered interior chip of the meteorite is placed in a glass ampoule. To minimize terrestrial contamination, handling should be performed in a clean laboratory environment.
- Hot Water Extraction: Ultrapure water is added to the ampoule, which is then flame-sealed and heated at 100°C for 24 hours. This extracts the soluble organic compounds.[10]
- Acid Hydrolysis: The aqueous extract is dried, and then subjected to 6 M HCl vapor hydrolysis at 150°C for 3 hours. This step converts aminonitriles and other precursors into their corresponding amino acids.[10]
- Desalting: The hydrolyzed extract is passed through a cation-exchange resin to remove inorganic salts. The amino acids are retained on the resin and are subsequently eluted with NH₄OH.
- Derivatization: The desalted amino acid fraction is dried and then derivatized to make the amino acids volatile (for GC-MS) or fluorescent (for LC-MS).
 - For GC-MS: The sample is esterified with acidified isopropanol and then acylated with TFAA.[7]
 - For LC-MS: The sample is reacted with OPA/NAC.[8]
- Chromatographic Analysis: The derivatized sample is injected into the GC-MS or LC-MS system.

- GC-MS: A chiral column (e.g., Chirasil-Val) is used to separate the D- and L-enantiomers of the amino acids.[11]
- LC-MS: A reverse-phase column (e.g., C18) is used for separation.
- Data Analysis: The amino acids are identified by their retention times and mass spectra, and quantified by comparison to a standard solution of known amino acid concentrations.

Visualizations



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Figure 1: Formation of **2-Aminopropanenitrile** via the Strecker Synthesis.

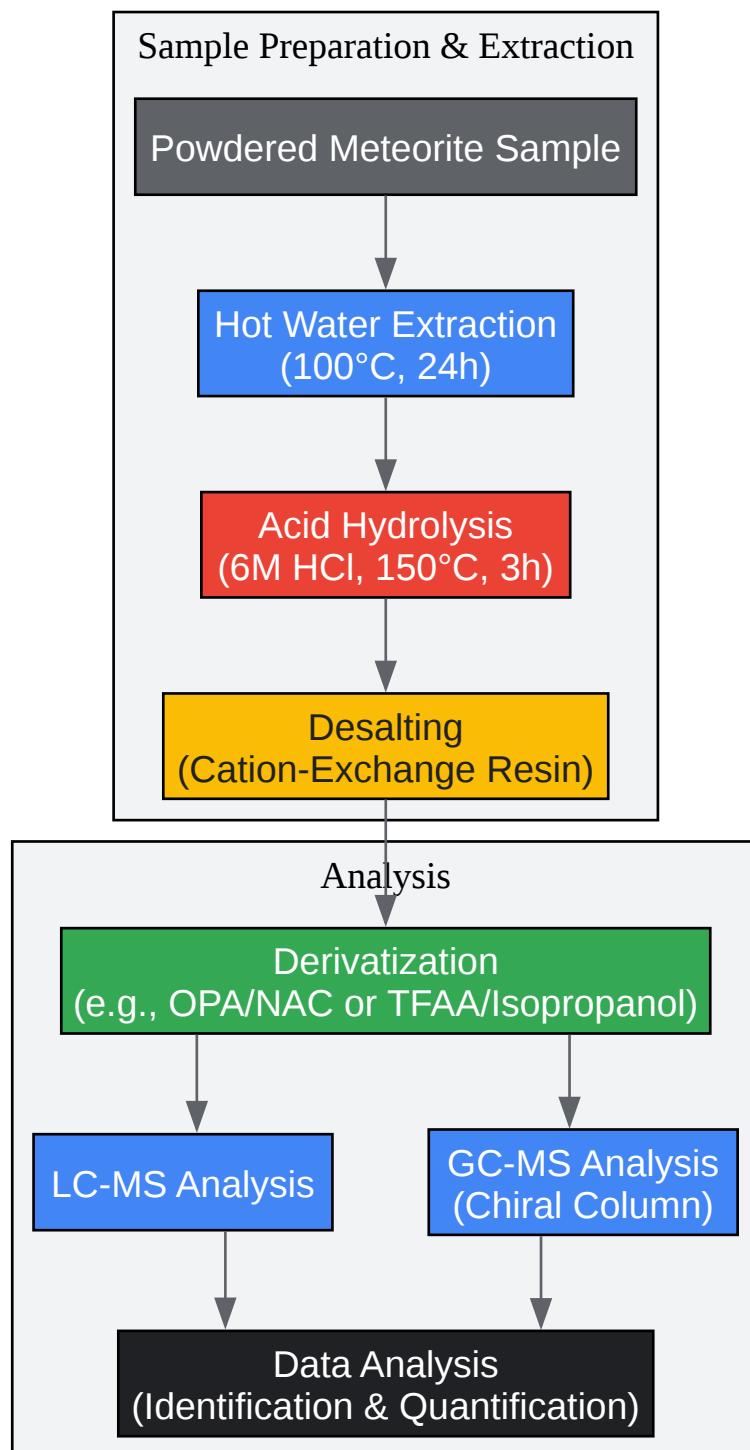
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Figure 2: Workflow for Meteorite Amino Acid Analysis.

Conclusion

2-Aminopropanenitrile stands as a critical link between the simple molecules observed in the interstellar medium and the complex building blocks of life found in meteorites and, presumably, on the early Earth. While its direct detection remains elusive, the evidence strongly supports its formation via the Strecker synthesis in astrophysical environments. The analysis of its hydrolysis product, alanine, in carbonaceous chondrites provides compelling, albeit indirect, evidence for its presence in the early solar system. The racemic nature of meteoritic alanine, coupled with its non-terrestrial isotopic signature, underscores the abiotic origins of these molecules.

Future research, including more sensitive astronomical observations with instruments like the Atacama Large Millimeter/submillimeter Array (ALMA) and the James Webb Space Telescope (JWST), may lead to the direct detection of 2-APN and other complex nitriles in interstellar space. Furthermore, the analysis of samples returned from asteroids by missions such as Hayabusa2 and OSIRIS-REx will provide pristine materials to study the inventory of prebiotic molecules, including aminonitriles, with unprecedented detail and minimal terrestrial contamination. These endeavors will continue to shed light on the cosmic origins of the molecules that may have set the stage for the emergence of life.

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